molecular formula C13H17NO B8247739 N,N-Diallyl-4-methoxyaniline

N,N-Diallyl-4-methoxyaniline

Cat. No.: B8247739
M. Wt: 203.28 g/mol
InChI Key: UGJRUQQCMSTKIA-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-methoxyaniline is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom of 4-methoxyaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallyl-4-methoxyaniline can be synthesized through the reaction of 4-methoxyaniline with allyl bromide in the presence of a base. A common method involves using magnesium-aluminum hydrotalcites as solid base catalysts in aqueous ethanol at ambient temperature . The reaction proceeds as follows: [ \text{4-methoxyaniline} + 2 \text{allyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly employed.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Polymerization: Polymers with diallyl groups incorporated into the backbone.

Mechanism of Action

The mechanism of action of N,N-Diallyl-4-methoxyaniline in chemical reactions involves the activation of the allyl groups. In polymerization reactions, the allyl groups undergo radical initiation, leading to the formation of polymer chains. The presence of the methoxy group on the aromatic ring can influence the reactivity and stability of the intermediates formed during these reactions .

Comparison with Similar Compounds

Uniqueness: N,N-Diallyl-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance the desired chemical or physical properties.

Properties

IUPAC Name

4-methoxy-N,N-bis(prop-2-enyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12/h4-9H,1-2,10-11H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJRUQQCMSTKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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